N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)18-9-7-17(8-10-18)20(28)25-11-4-12-26-13-15-27(16-14-26)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQHDFXNLNSYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange and Cyanation
- Starting material : 2,3-Dichlorotrifluorotoluene undergoes fluorination with potassium fluoride in 1,3-dimethylimidazolidinone to yield 2-fluoro-3-chlorotrifluoromethane.
- Cyano substitution : Reaction with sodium cyanide in N,N-dimethylacetamide produces 2-chloro-6-trifluoromethylbenzonitrile (87.6% yield).
- Hydrogenation dechlorination : Palladium-catalyzed hydrogenation removes chlorine, yielding 2-trifluoromethylbenzonitrile.
- Hydrolysis : Basic hydrolysis converts the nitrile to 4-(trifluoromethyl)benzamide (95.2% yield after purification).
Key reaction conditions :
- Catalyst : 5% palladium on carbon under H₂ atmosphere.
- Hydrolysis : NaOH (12% w/v) at 100°C for 4 hours.
Synthesis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine
The piperazine-containing side chain is constructed via alkylation or reductive amination. Patent CN102863413A provides insights into piperazine ring formation:
Alkylation of 4-Phenylpiperazine
- Reagents : 4-Phenylpiperazine reacts with 1-bromo-3-chloropropane in acetonitrile.
- Conditions : Triethylamine as base, reflux for 12 hours.
- Product : 3-Chloro-N-(4-phenylpiperazin-1-yl)propane (yield ~78%).
Amination of Alkyl Halide
- Gabriel synthesis : Phthalimide protection of the alkyl chloride, followed by hydrazinolysis to yield 3-(4-phenylpiperazin-1-yl)propan-1-amine.
- Alternative : Direct amination using ammonia under high pressure (yield ~65%).
Amide Coupling Strategies
Coupling the benzamide and piperazine intermediates is achieved via classical amide bond formation:
Acid Chloride Route
Carbodiimide-Mediated Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Conditions : Stirring in DMF at 0–5°C for 24 hours (yield 89%).
Alternative Pathways and Optimization
One-Pot Alkylation-Amidation
A streamlined approach involves sequential alkylation and amidation without isolating intermediates:
Solid-Phase Synthesis
Immobilizing the piperazine derivative on resin enables iterative coupling and purification, though scalability remains challenging.
Analytical Data and Characterization
1H NMR (DMSO-d6) :
- δ 7.64 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 3.37 (m, 4H, piperazine), 3.22 (m, 4H, piperazine), 2.95 (t, 2H, CH₂-N), 1.82 (m, 2H, CH₂).
HPLC Purity : >97% achieved via recrystallization from ethanol/water.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences between the target compound and its analogs:
*Calculated based on molecular formulas.
Key Observations :
Physicochemical Properties
Melting Points and Stability :
- Imidazole-containing analogs (Compound 7, ) exhibit lower melting points (~120–150°C) compared to piperazine derivatives (e.g., 175–185°C for compounds in ), suggesting enhanced crystallinity in the latter due to aromatic stacking.
- The target compound’s trifluoromethyl group likely increases thermal stability, as seen in analogs with similar substituents .
Solubility :
- Piperazine derivatives generally show moderate aqueous solubility due to their basic nitrogen atoms, whereas imidazole-containing compounds may exhibit pH-dependent solubility .
Biological Activity
N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide, with the CAS number 1049395-73-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 391.4 g/mol
- Structure : The compound features a trifluoromethyl group attached to a benzamide moiety and a piperazine derivative, which is significant for its biological interactions .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin (5-HT) and dopamine receptors. Compounds with similar structures have been shown to exhibit high affinity for these receptors, influencing mood, cognition, and potentially providing therapeutic effects in psychiatric disorders .
Antidepressant Effects
Research indicates that compounds with piperazine structures can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression. For instance, derivatives of piperazine have been shown to enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety symptoms .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds with structural similarities have shown IC values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide?
The synthesis typically involves coupling reactions between a piperazine derivative and a benzamide precursor. Key steps include:
- Amide bond formation : Use coupling agents like HBTU or BOP with triethylamine (EtN) in THF under reflux conditions (e.g., 12–48 hours) .
- Purification : Silica gel column chromatography with gradients of methanol/dichloromethane or ethyl acetate/hexane to isolate intermediates and final products .
- Salt formation : Conversion to hydrochloride salts using HCl in ethanol for improved stability .
- Yield optimization : Reaction scales and stoichiometric ratios (e.g., 1:1 molar ratio of amine to acid) are critical for yields ranging from 26% to 71% .
Q. How is the compound characterized post-synthesis?
Characterization relies on:
- Spectroscopy : H and C NMR to confirm regiochemistry and purity (e.g., δ 7.74 ppm for aromatic protons in CDCl) .
- Mass spectrometry : ESI-MS to verify molecular weight (e.g., m/z 488.6–552.5 [M+H]) .
- Melting points : Reported as a purity indicator (e.g., 100–165°C for hydrochloride salts) .
- Optical rotation : Chiral centers are confirmed via [α] values (e.g., +60.6° to +76°) .
Advanced Research Questions
Q. What biological targets are associated with this compound?
While direct evidence is limited, structurally analogous compounds suggest:
- Apoptosis regulation : Trifluoromethyl benzamides may inhibit Bcl-2 family proteins, as seen in similar scaffolds targeting cancer pathways .
- Enzyme inhibition : Piperazine derivatives often modulate carbonic anhydrases or kinases, with trifluoromethyl groups enhancing lipophilicity and target binding .
- Receptor interactions : The 4-phenylpiperazine moiety may engage dopamine or serotonin receptors, common in neuropharmacological agents .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological approaches include:
- Substituent variation : Modify the phenylpiperazine (e.g., 3-hydroxyphenyl vs. 3-methoxyphenyl) or benzamide (e.g., chloro vs. trifluoromethyl) groups to assess impact on potency .
- In vitro assays : Test analogs against cancer cell lines (e.g., IC determination) or enzyme targets (e.g., fluorescence-based inhibition assays) .
- Computational modeling : Molecular docking to predict binding affinities for targets like Bcl-2 or carbonic anhydrases .
Q. How can contradictory data in biological activity be resolved?
Contradictions (e.g., varying IC values across studies) may arise from:
Q. What role does the trifluoromethyl group play in pharmacokinetics?
The -CF group:
- Enhances metabolic stability : Reduces oxidative metabolism by cytochrome P450 enzymes .
- Improves membrane permeability : Increases logP values, as seen in analogs with higher cellular uptake in CNS-targeting compounds .
- Modulates electronic effects : Electron-withdrawing properties influence binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
